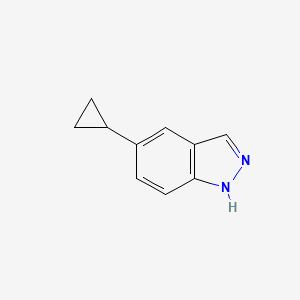
5-cyclopropyl-1H-indazole
Vue d'ensemble
Description
“5-cyclopropyl-1H-indazole” is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules and have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Chemical Reactions Analysis
Indazoles, including “this compound”, can be synthesized through various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Applications De Recherche Scientifique
Synthesis and Drug Discovery : Indazoles, including 5-cyclopropyl-1H-indazole, play an increasingly significant role in drug discovery. They are efficient isosteres for structures such as indoles and benzimidazoles and can interact with a variety of biological targets. Various synthetic methods have been developed to create indazole derivatives, highlighting their importance in medicinal chemistry (Halland et al., 2009).
Antitumor Activity : Some indazole derivatives have been identified for their antitumor activities. For instance, specific compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide have shown effective inhibition on cancer cell lines, highlighting the potential of indazole derivatives in cancer therapy (Lu et al., 2020).
Monoamine Oxidase Inhibitors : Indazole and indole-carboxamides, including certain indazole derivatives, have been discovered as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's disease (Tzvetkov et al., 2014).
Melanin-Concentrating Hormone Receptor Antagonists : Some indazole derivatives, such as 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives, have been developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists, with potential applications in obesity treatment (Igawa et al., 2016).
Biological Activities : Indazoles are known for a wide range of biological activities including anti-bacterial, anti-depressant, anti-inflammatory, anti-hypertensive, and anti-cancer properties. The synthesis of novel heterocyclic systems based on indazoles is a key area of research for pharmaceutical applications (Gaikwad et al., 2015).
Transient Receptor Potential A1 (TRPA1) Antagonists : Research has identified 5-(2-(trifluoromethyl)phenyl)indazoles as a new class of TRPA1 antagonists, with potential applications in treating inflammatory pain (Rooney et al., 2014).
Antibacterial and Antifungal Agents : Indazole scaffolds, including various derivatives, have been explored for their antimicrobial properties, showing effectiveness against bacterial strains and fungal infections (Panda et al., 2022).
Orientations Futures
Indazole derivatives, including “5-cyclopropyl-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Therefore, future research may focus on developing new synthetic approaches and exploring their potential medicinal applications.
Mécanisme D'action
Target of Action
5-Cyclopropyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . The primary targets of this compound are often proteins known as kinases, which play a crucial role in cellular signaling . In particular, indazole derivatives have been employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the signaling pathways within the cell, affecting various cellular processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, it can inhibit the production of certain mediators in osteoarthritis (OA) cartilage, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These mediators are involved in inflammation and tissue degradation, so their inhibition can help to alleviate the symptoms of conditions like OA .
Pharmacokinetics
The bioavailability of a drug is influenced by these properties, and they can have a significant impact on the drug’s efficacy .
Result of Action
The molecular and cellular effects of this compound’s action can vary depending on the specific target and the disease being treated. For example, in the case of OA, the inhibition of inflammatory mediators can result in reduced inflammation and tissue degradation .
Propriétés
IUPAC Name |
5-cyclopropyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)8-3-4-10-9(5-8)6-11-12-10/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBUIGRDYXEGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
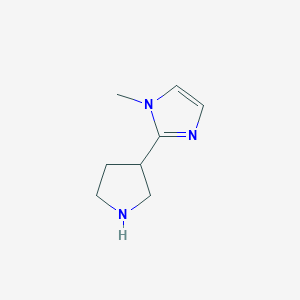
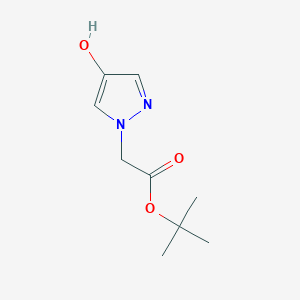
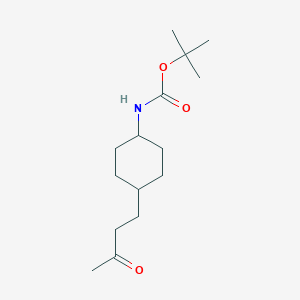
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)


![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)
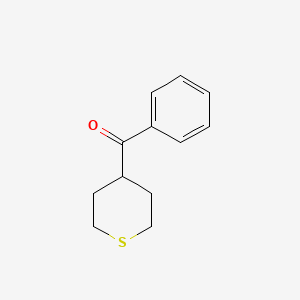
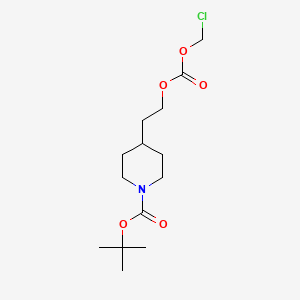
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
![1-(4-Cyclopropylcarbamoylphenyl)-5-propyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1473623.png)